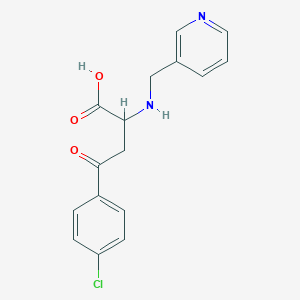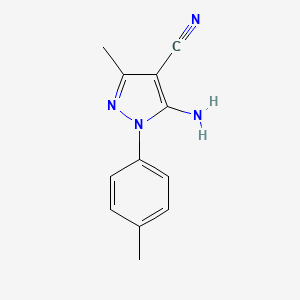
4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid
Descripción general
Descripción
4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid (4-CPBA) is an organic compound that belongs to the class of compounds known as pyridines. It is a colorless solid, with a molecular weight of 303.82 g/mol, and a melting point of 133 °C. It is soluble in water and has a slightly acidic taste. 4-CPBA has been used in various scientific research applications, including drug synthesis, enzymology, and protein engineering.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
4-(4-Chlorophenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is utilized in the synthesis of various heterocyclic compounds. A study highlighted its use in generating new heterocyclic compounds with potential biological activities, such as antimicrobial and antifungal properties (Sayed et al., 2003).
Spectroscopic and Structural Analysis
This compound has been the subject of detailed spectroscopic and structural analysis. Research using vibrational spectroscopy and theoretical calculations has provided insights into its molecular structure, indicating its potential as a nonlinear optical material (Vanasundari et al., 2017), (Vanasundari et al., 2018).
Molecular Docking and Biological Activities
Studies have also focused on molecular docking, revealing that derivatives of butanoic acid like this compound play a crucial role in bonding and may have significant biological activities, including the inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Enantiomeric Resolution in Pharmacological Studies
Its analogs have been used to study the enantiomeric resolution of amino acids and their pharmacological properties, highlighting its role in understanding the stereochemical aspects of drug action (Vaccher et al., 1995).
Crystal Engineering and Multicomponent Crystals
Research has also been conducted on the crystal engineering aspects of this compound, examining its conformation, protonation properties, and intermolecular interactions in multicomponent crystals (Báthori et al., 2015), (Malapile et al., 2021).
Contribution to Anticonvulsant and GABA Mimetic Activities
Another study explored the anticonvulsant and gammaAbu mimetic activity of Schiff bases of this compound, indicating its relevance in neurological research (Kaplan et al., 1980).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJSULODCDBQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B3033411.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3033412.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)

![(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3033421.png)
![3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033424.png)
![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)
![2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033432.png)

![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)
